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Compound of Interest

Compound Name:

(5-Chloro-2-

nitrophenyl)methanamine

hydrochloride

Cat. No.: B13503771

Get Quote

CAS Number: 67567-38-8 (Hydrochloride) | Free Base CAS: 67567-44-6 Synonyms: 5-Chloro-

2-nitrobenzylamine HCl; 2-Aminomethyl-4-chloronitrobenzene HCl

Executive Summary & Scaffold Analysis
(5-Chloro-2-nitrophenyl)methanamine hydrochloride is a high-value "orthogonally reactive"

building block. Its utility in drug discovery stems from its three distinct functional handles, each

activatable under specific conditions:

Primary Amine (

): A ready nucleophile for amidation, reductive amination, or sulfonylation.

Nitro Group (

): A latent aniline precursor. Upon reduction, it facilitates intramolecular cyclization, making
this molecule a "privileged structure" for synthesizing N-heterocycles like quinazolines and
1,4-benzodiazepines.
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Aryl Chloride (

): Positioned para to the amine side-chain, it allows for late-stage diversification via
Buchwald-Hartwig or Suzuki-Miyaura cross-couplings.

Chemical Identity Table
Property Data

Molecular Formula

Molecular Weight 223.06 g/mol (Salt) / 186.59 g/mol (Free Base)

Appearance White to pale yellow crystalline solid

Solubility
Soluble in Water, DMSO, Methanol; Sparingly

soluble in DCM

Melting Point ~215–220 °C (Decomposes)

Acidity (pKa) ~8.5 (Ammonium conjugate acid)

Functional Group Logic & Reactivity Map
The following diagram illustrates the strategic utility of this scaffold in retrosynthetic planning.
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Figure 1: Functional group topology showing the three orthogonal reaction vectors.

Synthetic Pathways
While commercially available, in-house synthesis is often required to access fresh material or

specific isotopologues. Two robust routes are recommended.

Route A: Reductive Amination (Recommended)
This route is preferred for its mild conditions and avoidance of over-reduction of the nitro group.

Precursor: 5-Chloro-2-nitrobenzaldehyde (CAS 6628-86-0).

Reagents: Ammonium Acetate (

), Sodium Cyanoborohydride (

).

Protocol:

Imine Formation: Dissolve 5-chloro-2-nitrobenzaldehyde (1.0 eq) in dry Methanol. Add

(10.0 eq) and stir at RT for 2 hours. Note: Excess ammonium is critical to prevent dimer
formation.

Reduction: Cool to 0°C. Add

(1.5 eq) portion-wise.

Workup: Quench with 1N HCl (to decompose borate complexes and protonate the amine).

Extract non-basic impurities with DCM. Basify aqueous layer to pH >10 with NaOH. Extract

product into EtOAc.

Salt Formation: Treat the EtOAc layer with 4N HCl in Dioxane to precipitate the

hydrochloride salt.

Route B: The Gabriel Synthesis (High Purity)
Ideal when absolute regiocontrol is needed and to avoid secondary amine byproducts.
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Bromination: 5-Chloro-2-nitrotoluene

5-Chloro-2-nitrobenzyl bromide.

Substitution: Reaction with Potassium Phthalimide in DMF.

Deprotection: Hydrazinolysis (

) in Ethanol releases the free amine.

Application: Synthesis of Quinazoline Kinase
Inhibitors
The most powerful application of this scaffold is in the synthesis of Quinazolines, a core motif in

EGFR and VEGFR inhibitors. The ortho-nitrobenzylamine structure serves as a "pre-cyclized"

backbone.

Mechanism: The "Reduction-Cyclization" Cascade
The strategy involves functionalizing the benzylamine nitrogen first, then reducing the nitro

group to an aniline, which immediately attacks the electrophilic benzylic carbon (now an imine

or amide) to close the ring.
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5-Chloro-2-nitrobenzylamine

Step 1: Acylation
(R-COCl or Ar-CHO)
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N-(5-Chloro-2-nitrobenzyl)amide
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(- H2O)

6-Chloro-3,4-dihydroquinazoline
or Quinazoline
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Step 3: Oxidation
(DDQ or Air)

 Aromatized
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Figure 2: Synthesis of Quinazoline cores using the nitro-reduction strategy.

Experimental Insight: When synthesizing quinazolines via this route, Iron/Acetic Acid is the

preferred reduction system. Catalytic hydrogenation (

) can sometimes lead to dechlorination of the aryl chloride (position 5) if the reaction is allowed
to run too long or if the catalyst loading is too high.
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Handling & Safety (E-E-A-T)
As a Senior Scientist, I must emphasize the safety protocols specific to nitro-benzylamines.

Stability: The hydrochloride salt is hygroscopic but chemically stable. The free base is prone

to oxidation (turning brown) and carbamate formation upon exposure to atmospheric

. Always store as the HCl salt in a desiccator.

Reaction Hazards:

Energetic Potential: Nitro compounds are energetic. While this specific molecule is not

highly explosive, avoid heating the dry solid above 150°C.

Sensitization: Benzylamines are potent skin sensitizers. Double-gloving (Nitrile) and use of

a fume hood are mandatory to prevent allergic contact dermatitis.

Incompatibility: Incompatible with strong oxidizing agents and acid chlorides (unless intended

for reaction).

References
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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